Cas no 55215-18-4 (2,2',3,3',4,5-hexachlorobiphenyl)

2,2',3,3',4,5-Hexachlorobiphenyl is a chlorinated biphenyl compound with a defined molecular structure, characterized by six chlorine substituents at the 2, 2', 3, 3', 4, and 5 positions. This compound is primarily utilized in research and analytical applications due to its role as a reference standard in environmental and toxicological studies. Its high purity and stability make it suitable for use in gas chromatography (GC) and mass spectrometry (MS) for the detection and quantification of polychlorinated biphenyls (PCBs) in environmental samples. The compound's well-characterized properties ensure reliable performance in method development and quality control protocols.
2,2',3,3',4,5-hexachlorobiphenyl structure
55215-18-4 structure
Product Name:2,2',3,3',4,5-hexachlorobiphenyl
CAS No:55215-18-4
MF:C12H4Cl6
MW:360.878157615662
CID:943547
PubChem ID:41363
Update Time:2025-06-29

2,2',3,3',4,5-hexachlorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 2,2',3,3',4,5-hexachlorobiphenyl
    • 1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)benzene
    • 2,2',3,3',4,5-Hexachlorobiphenyl Solution
    • , 3, 3
    • , 4, 5-HEXACHLOROBIPH
    • 2, 2
    • 5DEW864NXU
    • NS00077110
    • DTXCID5041855
    • PCB 129
    • UNII-5DEW864NXU
    • DTXSID8073554
    • 55215-18-4
    • SCHEMBL4453591
    • Q27261874
    • VQQKIXKPMJTUMP-UHFFFAOYSA-N
    • PCB-129
    • 1,1'-Biphenyl, 2,2',3,3',4,5-hexachloro-
    • 2,2',3,3',4,5-Hexachloro-1,1'-biphenyl
    • Inchi: 1S/C12H4Cl6/c13-7-3-1-2-5(9(7)15)6-4-8(14)11(17)12(18)10(6)16/h1-4H
    • InChI Key: VQQKIXKPMJTUMP-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C(=CC=1C1C=CC=C(C=1Cl)Cl)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 357.84400
  • Monoisotopic Mass: 357.844416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.5940 (rough estimate)
  • Melting Point: 85°C
  • Boiling Point: 446.99°C (rough estimate)
  • Refractive Index: 1.6270 (rough estimate)
  • PSA: 0.00000
  • LogP: 7.27400

2,2',3,3',4,5-hexachlorobiphenyl Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,2',3,3',4,5-hexachlorobiphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H294945-1mg
2,2',3,3',4,5-Hexachlorobiphenyl
55215-18-4
1mg
$190.00 2023-05-18
TRC
H294945-10mg
2,2',3,3',4,5-Hexachlorobiphenyl
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10mg
$1499.00 2023-05-18
A2B Chem LLC
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Additional information on 2,2',3,3',4,5-hexachlorobiphenyl

Chemical Profile of 2,2',3,3',4,5-hexachlorobiphenyl (CAS No. 55215-18-4)

2,2',3,3',4,5-hexachlorobiphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 55215-18-4, is a chlorinated derivative of biphenyl. This compound belongs to the class of polychlorinated biphenyls (PCBs), specifically a hexachlorobiphenyl (PCB 209). PCBs have been widely studied due to their environmental persistence, bioaccumulation potential, and potential health effects. The structure of 2,2',3,3',4,5-hexachlorobiphenyl consists of two benzene rings connected by a carbon-carbon bond, with six chlorine atoms substituting hydrogen atoms at specific positions.

The synthesis of 2,2',3,3',4,5-hexachlorobiphenyl typically involves the chlorination of biphenyl using chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The precise positioning of chlorine atoms is crucial for the compound's properties and reactivity. This hexachlorinated biphenyl exhibits moderate solubility in organic solvents but limited solubility in water, which influences its environmental behavior and distribution.

One of the most significant aspects of PCB 209 is its environmental persistence. Due to its stable chemical structure, it resists degradation in natural systems, leading to long-term accumulation in ecosystems. Studies have shown that 2,2',3,3',4,5-hexachlorobiphenyl can persist in soil and water for decades, posing challenges for environmental cleanup efforts. Its bioaccumulation potential has raised concerns about its impact on aquatic organisms and potentially human health through the food chain.

Recent research has focused on the toxicological profile of hexachlorobiphenyls, including 2,2',3,3',4,5-hexachlorobiphenyl. Investigations have revealed that this compound can interfere with endocrine systems by mimicking or blocking the action of hormones. Such interactions have been linked to reproductive and developmental issues in wildlife. Furthermore, studies in cellular models have indicated that PCB 209 may induce oxidative stress and DNA damage, raising concerns about its carcinogenic potential.

In terms of industrial applications, 2,2',3,3',4,5-hexachlorobiphenyl has been explored for its thermal stability and dielectric properties. However, due to its environmental impact and regulatory restrictions on PCBs in many regions, its use has been largely phased out or replaced by safer alternatives. Current research efforts are directed toward developing methods for detecting and mitigating the presence of hexachlorobiphenyls in the environment.

The regulatory landscape for compounds like PCB 209 is stringent in many countries. Agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have implemented strict guidelines on PCB production and disposal. These regulations aim to minimize human exposure and environmental contamination. Monitoring programs are essential for tracking the levels of hexachlorobiphenyls in ecosystems and assessing their long-term effects.

Advances in analytical chemistry have improved the detection capabilities for PCB 209, enabling more accurate measurements in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used for quantifying trace levels of this compound. These analytical methods are critical for compliance monitoring and for understanding the fate and transport of hexachlorobiphenyls in natural systems.

Future research directions include exploring the degradation pathways of 2,2',3,3',4,5-hexachlorobiphenyl under various environmental conditions. Bioremediation strategies using microorganisms capable of dechlorinating PCBs are being investigated as potential solutions for cleaning contaminated sites. Additionally, computational modeling techniques are being employed to predict the behavior of hexachlorobiphenyls in different environments.

The study of PCB 209 also contributes to our understanding of broader chemical classes and their ecological impacts. By examining the properties and effects of chlorinated biphenyls like hexachlorobiphenyl, researchers can gain insights into how structural modifications influence chemical behavior and toxicity. This knowledge is valuable for developing safer chemical alternatives and improving risk assessment methodologies.

In conclusion, 2 , 2' , 3 , 3' , 4 , 5 - hexachlorobiphenyl (CAS No. 55215-18-4) represents a significant compound within the class of polychlorinated biphenyls with notable environmental persistence and potential health effects. Ongoing research efforts aim to mitigate its ecological impact while advancing our understanding of its toxicological mechanisms. Regulatory measures and technological innovations continue to play crucial roles in managing the presence of this compound in both industrial and natural settings.

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